(4-Fluoropiperidin-4-YL)methanol
Overview
Description
“(4-Fluoropiperidin-4-YL)methanol”, also known as 4-fluoro methylphenidate (4F-MPH), is a synthetic molecule that belongs to the class of piperidine-based stimulants. It has a molecular formula of C6H12FNO and a molecular weight of 133.16 g/mol .
Molecular Structure Analysis
The molecular structure of “(4-Fluoropiperidin-4-YL)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4-position with a fluorine atom and a methanol group .
Physical And Chemical Properties Analysis
“(4-Fluoropiperidin-4-YL)methanol” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.
Scientific Research Applications
Synthesis and Chiral Ligands
- (Alvarez-Ibarra et al., 2010) discussed the synthesis of enantiopure β-amino alcohols based on l-pipecolinic acid. These compounds are similar in structure to (4-Fluoropiperidin-4-YL)methanol and are used as chiral ligands in catalytic reactions. This research highlights the potential application of (4-Fluoropiperidin-4-YL)methanol in asymmetric synthesis and catalysis.
Fluorescence Sensing Properties
- Morakot et al. (2005) conducted research on fluoroionophores derived from calix[4]arene, which are structurally related to (4-Fluoropiperidin-4-YL)methanol. They found that these compounds have fluorescence sensing properties, particularly for sodium ions in methanol (Morakot et al., 2005). This suggests a potential application of (4-Fluoropiperidin-4-YL)methanol in the development of fluorescence-based sensors.
Interaction with Alcohols
- Maity et al. (2011) studied the interaction of alcohols with fluorophenylacetylenes, which are structurally related to (4-Fluoropiperidin-4-YL)methanol. They found specific hydrogen bonding patterns and interactions with the π electron density of the C≡C bond (Maity et al., 2011). This indicates potential applications in studying molecular interactions and designing new materials with specific binding properties.
Catalytic Applications
- Ágai et al. (2004) explored the synthesis of benzylpiperidines, which are related to (4-Fluoropiperidin-4-YL)methanol, and their application in catalysis. This work demonstrates the potential use of (4-Fluoropiperidin-4-YL)methanol in heterogeneous catalysis and as a building block in organic synthesis (Ágai et al., 2004).
Novel Platform Chemicals
- Deutsch et al. (2007) investigated the condensation of glycerol with aldehydes to form cyclic acetals, exploring compounds structurally similar to (4-Fluoropiperidin-4-YL)methanol. This research suggests the potential of (4-Fluoropiperidin-4-YL)methanol as a precursor in the synthesis of novel platform chemicals (Deutsch et al., 2007).
Biomimetic Chelating Ligands
- Gaynor et al. (2023) explored the preparation of compounds as precursors for biomimetic chelating ligands. This research opens the possibility of using (4-Fluoropiperidin-4-YL)methanol in the synthesis of chelating agents for biomimetic applications (Gaynor et al., 2023).
Safety And Hazards
properties
IUPAC Name |
(4-fluoropiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6(5-9)1-3-8-4-2-6/h8-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPBCNFXXRANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307235 | |
Record name | 4-Fluoro-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropiperidin-4-YL)methanol | |
CAS RN |
949100-11-2 | |
Record name | 4-Fluoro-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949100-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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